(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Description
Historical Context and Evolution of Indole-2-carboxylic Acid Analogues in Chemical Synthesis
The development of synthetic routes to indole-2-carboxylic acid and its analogues has been a focus of organic chemistry for many years. Early methods often resulted in racemic mixtures, necessitating laborious resolution techniques to isolate the desired stereoisomer. nih.gov Over time, research has shifted towards more efficient and stereoselective synthetic strategies.
The synthesis of octahydroindole-2-carboxylic acid, a saturated analogue of indole-2-carboxylic acid, has seen significant advancements. Initial approaches often involved the hydrogenation of indole-2-carboxylic acid derivatives, but these methods lacked stereocontrol. nih.govepo.org More recent and sophisticated methods focus on asymmetric synthesis, allowing for the direct production of enantiomerically pure stereoisomers like (3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.gov These advanced synthetic methodologies have been pivotal in making specific stereoisomers more accessible for research and pharmaceutical development. nih.gov For instance, an improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed, based on the formation of a trichloromethyloxazolidinone derivative. nih.gov
Significance of Bicyclic α-Amino Acid Scaffolds in Organic and Medicinal Chemistry
Bicyclic α-amino acid scaffolds, such as the one found in octahydro-1H-indole-2-carboxylic acid, offer several advantages in medicinal chemistry and drug design. nbinno.com Their inherent structural rigidity helps to lock the molecule into a specific conformation. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. nbinno.comnih.gov
The incorporation of these scaffolds into peptides can induce specific secondary structures, similar to proline, while also increasing lipophilicity. nih.gov This increased lipophilicity can improve a drug candidate's absorption and distribution through biological membranes, ultimately enhancing its bioavailability and bioactivity. nih.gov The exploration of bicyclic privileged structures is an emerging theme in medicinal chemistry, as these scaffolds can bind to multiple receptors with high affinity, accelerating the discovery of new biologically active compounds. acs.org
Overview of Key Stereoisomers and Their Research Relevance
Octahydro-1H-indole-2-carboxylic acid has three chiral centers, leading to the existence of several stereoisomers. longdom.org The specific stereochemistry of each isomer is crucial as it dictates its utility in the synthesis of different pharmacologically active molecules. The (2S,3aS,7aS) stereoisomer, in particular, is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. google.comlongdom.org Another important stereoisomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, serves as a key raw material in the synthesis of Trandolapril, another ACE inhibitor. longdom.orggoogle.com
The development of analytical methods, such as high-performance liquid chromatography (HPLC), has been essential for the separation and quantification of these different isomers, ensuring the purity of the starting materials used in pharmaceutical manufacturing. longdom.org The distinct biological activities and synthetic applications of these stereoisomers underscore the importance of stereocontrol in modern drug development.
| Stereoisomer | CAS Number | Key Application |
|---|---|---|
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 80875-98-5 | Intermediate for Perindopril google.comlongdom.org |
| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 145513-91-3 | Chiral building block in asymmetric synthesis bldpharm.com |
| (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | 80828-47-9 | Intermediate for Trandopril longdom.orggoogle.com |
| (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid | 108507-42-2 | Chiral building block in asymmetric synthesis sigmaaldrich.com |
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-WPZUCAASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3as,7as Octahydro 1h Indole 2 Carboxylic Acid and Its Stereoisomers
Development of Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of octahydro-1H-indole-2-carboxylic acid requires meticulous control over the formation of its three chiral centers. Researchers have developed several powerful strategies, including diastereoselective and enantioselective reactions, chiral pool synthesis, and dynamic kinetic resolution.
Enantioselective and Diastereoselective Approaches (e.g., Catalytic Hydrogenation of Imine-Acid Salts)
Catalytic hydrogenation is a cornerstone technique for the stereoselective synthesis of the octahydroindole core. This approach typically involves the reduction of a less saturated precursor, such as an indole (B1671886) or indoline (B122111) derivative, where the stereochemical outcome is directed by a chiral catalyst or existing stereocenters in the substrate.
One effective diastereoselective strategy involves the hydrogenation of (S)-indoline-2-carboxylic acid. In a reported synthesis, this precursor was hydrogenated in acetic acid using platinum(IV) oxide (PtO₂) as a catalyst. The reaction yielded (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, demonstrating that the hydrogenation of the benzene (B151609) ring occurs stereoselectively on one face of the molecule, controlled by the existing stereocenter at C-2. nih.gov
Recent advancements have focused on using sophisticated transition-metal catalysts to achieve high levels of both diastereoselectivity and enantioselectivity. Ruthenium N-heterocyclic carbene (Ru-NHC) complexes have been shown to be highly effective for the complete hydrogenation of protected indoles to yield chiral octahydroindoles. acs.org This dual-function catalyst can facilitate the hydrogenation of both the heterocyclic and carbocyclic rings in a one-pot process, providing access to architecturally complex octahydroindoles with excellent stereocontrol. acs.org Similarly, rhodium complexes have been used for the diastereoselective hydrogenation of related heterocyclic systems like 2-oxindoles, forming the saturated cyclohexane (B81311) ring with high facial selectivity. The key to these reactions is the ability of the chiral ligand on the metal center to create a chiral environment that differentiates between the prochiral faces of the substrate during the hydrogen addition.
Table 1: Examples of Catalytic Hydrogenation for Octahydroindole Synthesis
| Catalyst | Substrate | Product Stereoisomer | Key Feature |
|---|---|---|---|
| PtO₂ | (S)-Indoline-2-carboxylic acid | (2S,3aS,7aS) | Diastereoselective hydrogenation controlled by existing stereocenter. nih.gov |
| Ru-NHC Complex | N-Boc-3-methyl-indole | Chiral octahydroindole | Enantioselective and diastereoselective complete hydrogenation. acs.org |
| Cobalt Complex | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | Highly enantioselective hydrogenation using earth-abundant metals. nih.gov |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the final product, bypassing the need for a resolution step or an asymmetric catalyst.
A common chiral pool starting material for the synthesis of octahydro-1H-indole-2-carboxylic acid and its analogues is the amino acid L-serine. researchgate.net For example, a synthetic method has been disclosed that begins with 3-halo-L-serine. The synthesis proceeds by reacting an enamine, 1-(1-cyclohexen-1-yl)-pyrrolidine, with the protected 3-halo-L-serine derivative. The established stereocenter of the L-serine derivative directs the stereochemical course of subsequent cyclization and reduction steps to afford the desired (2S,3aS,7aS) stereoisomer.
Another documented chiral pool approach starts from (1S, 2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol. google.comgoogle.com This chiral building block, which contains the pre-formed cyclohexane ring with the correct relative stereochemistry, is elaborated through a series of steps including cyclization to form the pyrrolidine (B122466) ring. The N-α-methylbenzyl group acts as a chiral auxiliary and is later removed by hydrogenolysis to yield the final product. google.com This method highlights how complex stereochemical arrays can be constructed by starting with a molecule from the chiral pool that already contains some of the required stereochemical information.
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. princeton.edu This process combines a rapid and reversible racemization of the starting material with a highly selective kinetic resolution, where one enantiomer reacts much faster than the other to form the product. princeton.edunih.gov
While not yet reported for (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid itself, a closely related synthesis of its phosphonic acid analogue, (2S,3aS,7aS)-octahydroindole-2-phosphonic acid, demonstrates the power of this approach. chemistryviews.org The key step in this synthesis is the dynamic kinetic resolution of a racemic γ-keto acid. chemistryviews.org This resolution is achieved by reaction with the chiral auxiliary (S)-phenylglycinol, which leads to the formation of an enantiomerically pure cis-fused bicyclic lactam. chemistryviews.org The process involves the continuous racemization of the γ-keto acid under the reaction conditions, allowing the (S)-phenylglycinol to selectively react with one enantiomer and funnel the entire racemic mixture into a single diastereomeric product.
This chemo-enzymatic approach often employs a combination of a metal catalyst for racemization and an enzyme (like a lipase) for the stereoselective transformation. nih.gov The success of a DKR process hinges on carefully matching the rates of racemization and resolution to prevent the depletion of the reactive enantiomer. princeton.edu
Table 2: Principles of Dynamic Kinetic Resolution (DKR)
| Component | Function | Example |
|---|---|---|
| Racemic Substrate | The starting material containing both enantiomers. | Racemic γ-keto acid chemistryviews.org |
| Racemization Catalyst | Interconverts the enantiomers of the substrate. | Base or Metal Catalyst (e.g., Palladium) nih.govresearchgate.net |
| Resolving Agent/Catalyst | Reacts selectively with only one enantiomer. | Chiral Auxiliary ((S)-phenylglycinol) chemistryviews.org or Enzyme (Lipase) nih.gov |
| Product | Enantiomerically pure/enriched product. | Enantiopure cis-fused bicyclic lactam chemistryviews.org |
Selective Condensation Reactions for Diastereoisomer Separation
When a synthetic route produces a mixture of diastereomers, their separation can be a significant challenge. One advanced technique involves selective condensation reactions, where a derivatizing agent reacts preferentially with one diastereomer, allowing for easy separation of the derivatized compound from the unreacted isomer.
An effective methodology for the separation of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid from its epimer has been developed using this principle. nih.gov The strategy involves a selective condensation reaction with trichloroacetaldehyde (chloral). nih.gov This reaction forms a tricyclic trichloromethyloxazolidinone derivative. Due to steric and conformational constraints, the formation of this derivative is highly dependent on the relative stereochemistry of the octahydroindole-2-carboxylic acid isomer. One diastereomer reacts readily to form the crystalline oxazolidinone, which can be easily isolated, while the other remains unreacted. The pure oxazolidinone can then be hydrolyzed to release the enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov
A similar principle is applied in analytical chemistry for the separation and quantification of stereoisomers. Pre-column derivatization with phenyl isothiocyanate (PITC) has been used to separate the diastereomers and enantiomers of octahydro-1H-indole-2-carboxylic acid by chiral High-Performance Liquid Chromatography (HPLC). nih.gov The condensation reaction with PITC converts the amino acids into thiourea (B124793) derivatives, whose different spatial arrangements allow for baseline separation on a chiral stationary phase. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms underlying the key bond-forming steps is crucial for optimizing existing synthetic routes and designing new ones. For the synthesis of the octahydroindole core, the cyclization reaction that forms the bicyclic system is of paramount importance.
Cyclization Reaction Mechanisms in Indole Synthesis
The construction of the indole ring system can be achieved through various intramolecular cyclization reactions. Although many of these methods yield the aromatic indole, which must then be hydrogenated, the mechanistic principles of the ring-forming step are fundamental.
A prominent class of reactions involves the cyclization of 2-alkenylanilines or 2-alkynylanilines. Palladium-catalyzed intramolecular cyclization is a powerful tool for this transformation. organic-chemistry.orgmdpi.com One proposed mechanism involves an aminopalladation step, where a palladium(II) catalyst coordinates to the alkyne, activating it for a nucleophilic attack by the aniline (B41778) nitrogen. This trans-aminopalladation generates a vinylpalladium intermediate, which can then undergo further reactions, such as reductive elimination, to furnish the cyclized product. mdpi.com
Metal-free cyclization reactions have also been developed. An iodine-mediated synthesis proceeds via the intramolecular cyclization of enamines. acs.org The proposed mechanism involves the oxidative iodination of the enamine, which generates an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type alkylation reaction onto the aromatic ring, which, after rearomatization, yields the indole skeleton. acs.org Another approach involves an epoxidation-cyclization-elimination cascade of 2-alkenylanilines. mdpi.com In this sequence, the alkene is first epoxidized, and the resulting epoxide is then opened by a nucleophilic attack from the aniline nitrogen in an acid-catalyzed intramolecular cyclization, followed by elimination to form the indole ring. mdpi.com
Hydrogenation Mechanistic Studies and Stereochemical Control
The stereoselective synthesis of this compound and its stereoisomers is heavily reliant on the catalytic hydrogenation of the indole precursor. The mechanism of this transformation and the factors governing its stereochemical outcome are of paramount importance.
Hydrogenation of the indole ring system to the corresponding octahydroindole is a challenging transformation due to the aromatic stability of the indole nucleus. Mechanistic studies have revealed that the reaction often proceeds through a stepwise reduction. The initial hydrogenation typically reduces the C2-C3 double bond of the pyrrole (B145914) ring to yield an indoline intermediate. Subsequent hydrogenation of the benzene ring then leads to the desired octahydroindole scaffold.
Achieving high stereochemical control is a critical aspect of this process. The hydrogenation of substituted indoles can lead to the formation of multiple diastereomers. The stereochemical outcome is influenced by several factors, including the nature of the catalyst, the solvent, the reaction temperature, and the substitution pattern of the indole ring. In the case of (S)-indoline-2-carboxylic acid, hydrogenation in the presence of PtO₂ in acetic acid at elevated temperatures has been shown to produce (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. chinesechemsoc.org
Theoretical calculations and experimental studies on related systems suggest that the stereoselectivity arises from the preferential adsorption of one face of the substrate onto the catalyst surface. nih.gov For instance, in the heterogeneous hydrogenation of a tetrasubstituted indolizine, a related bicyclic system, theoretical calculations were used to rationalize the observed diastereoselectivity, suggesting that a keto-enol tautomerism under kinetic control could be the source of the stereochemical preference. nih.gov
Furthermore, the use of Brønsted acids as activators in the hydrogenation of unprotected indoles has been shown to be effective. dicp.ac.cnnih.gov The acid protonates the C3 position of the indole ring, forming an iminium ion. nih.gov This disruption of the aromaticity facilitates the hydrogenation. nih.gov In palladium-catalyzed asymmetric hydrogenation, an iminium salt intermediate has been identified, and the reaction is believed to proceed through a stepwise, outer-sphere, and ionic hydrogenation mechanism. dicp.ac.cn The high enantioselectivity in such systems can be attributed to hydrogen-bonding interactions between the substrate and the chiral catalyst complex. dicp.ac.cn
α-Functionalization Reaction Pathways of Octahydroindole Scaffolds
The α-functionalization of the octahydroindole-2-carboxylic acid scaffold provides a direct route to novel and structurally diverse amino acid derivatives. A particularly effective strategy for the diastereoselective α-alkylation of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed, which proceeds through the formation of a trichloromethyloxazolidinone derivative. nih.gov
This methodology involves the condensation of the amino acid with trichloroacetaldehyde to form a rigid oxazolidinone intermediate. The steric hindrance imposed by this bicyclic system directs the approach of the electrophile, leading to a completely diastereoselective α-alkylation. nih.gov The subsequent hydrolysis of the oxazolidinone affords the desired α-alkylated (2R,3aS,7aS)-octahydroindole-2-carboxylic acid derivatives in high purity. nih.gov
This approach allows for the introduction of various alkyl groups at the α-position, providing access to a range of α-tetrasubstituted derivatives. For example, methylation of the oxazolidinone intermediate followed by hydrolysis yields (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride in good yield. nih.gov This method represents a concise and efficient pathway to enantiopure α-quaternary bicyclic proline analogs. nih.gov
Optimization and Scalability of Synthetic Processes
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of the synthetic process to ensure high yield, purity, and cost-effectiveness.
Catalyst Development and Performance in Stereospecific Synthesis (e.g., Pd/C, PtO₂)
The choice of catalyst is critical for the efficient and stereospecific hydrogenation of the indole precursor. Platinum and palladium-based catalysts are commonly employed for this transformation.
Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, has been effectively used for the hydrogenation of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. chinesechemsoc.org The reaction is typically carried out in acetic acid at elevated temperatures. chinesechemsoc.org
Palladium on carbon (Pd/C) is another widely used catalyst for indole hydrogenations. It is often employed under various hydrogen pressures and in different solvent systems. The performance of Pd/C can be influenced by the grade of the activated carbon support.
The catalytic performance is not only dependent on the metal itself but also on the support and the presence of promoters or poisons. For instance, in the hydrogenation of other substrates, bimetallic catalysts such as Pd-Ni/γ-Al₂O₃ have shown significantly higher activity compared to commercial Pd/C.
| Catalyst | Substrate | Product | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |
| Pd-Ni/γ-Al₂O₃ | Nitrobenzene | Aniline | 940.4 | 100 |
| Commercial Pd/C | Nitrobenzene | Aniline | 130.6 | Not specified |
This table presents a comparative catalytic performance for a model hydrogenation reaction, illustrating the potential for catalyst development to enhance reaction efficiency. researchgate.net
Recent advancements have also explored the use of iridium and ruthenium-based catalysts for the asymmetric hydrogenation of indoles, achieving high enantioselectivities. chinesechemsoc.orgacs.org These catalysts often employ chiral ligands to induce stereoselectivity. chinesechemsoc.orgacs.org
Solvent and Reaction Condition Optimization for Enhanced Yield and Purity
The selection of an appropriate solvent system and the optimization of reaction conditions are crucial for maximizing the yield and purity of the desired product.
In the hydrogenation of indole derivatives, polar protic solvents are often favored. Acetic acid is a commonly used solvent for the PtO₂-catalyzed hydrogenation of indoline-2-carboxylic acid. chinesechemsoc.org The acidic nature of the solvent can also play a role in activating the substrate towards hydrogenation. The reaction temperature and hydrogen pressure are also critical parameters that need to be carefully controlled to ensure complete conversion and minimize side reactions.
The choice of solvent also impacts the work-up and purification procedures. For instance, after hydrogenation in acetic acid, the solvent is typically removed under vacuum, and the product is crystallized from a suitable solvent like ethanol (B145695) to achieve high purity. chinesechemsoc.org
In the context of α-functionalization, the choice of solvent can influence the reaction rate and selectivity. The diastereoselective alkylation of the oxazolidinone intermediate is typically carried out in an aprotic solvent that can effectively solvate the reactants and intermediates.
Impurity Profiling and Control Strategies in Octahydroindole-2-carboxylic Acid Synthesis
This compound is a key starting material for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. pharmaffiliates.com Therefore, controlling the impurity profile of this intermediate is of utmost importance to ensure the quality and safety of the final active pharmaceutical ingredient (API).
The synthesis of this compound can potentially lead to the formation of several impurities, including stereoisomers and byproducts from side reactions. The presence of other stereoisomers of octahydroindole-2-carboxylic acid is a major concern, as they can be carried through the subsequent synthetic steps and lead to impurities in the final drug substance.
Common Impurities in Perindopril Synthesis Originating from the Octahydroindole Moiety:
| Impurity Name | Structure | Potential Origin |
| Perindopril Impurity A | (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid | Starting Material |
| Perindopril Impurity C | Perindoprilat Lactam A | Degradation/Side Reaction |
| Perindopril Impurity D | Perindoprilat Lactam B | Degradation/Side Reaction |
This table lists some of the impurities related to Perindopril, where Impurity A is the desired starting material, highlighting the importance of its purity. pharmaffiliates.comoup.com
Control strategies for these impurities include:
Stereoselective Synthesis: Employing highly stereoselective hydrogenation methods to minimize the formation of unwanted diastereomers.
Crystallization: Utilizing crystallization as a purification method to isolate the desired stereoisomer from the reaction mixture.
Analytical Monitoring: Implementing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the intermediate at each stage of the synthesis.
Process Parameter Control: Carefully controlling reaction parameters such as temperature, pressure, and reaction time to minimize the formation of byproducts.
Synthesis of Structural Analogues and Derivatives of this compound
The octahydroindole-2-carboxylic acid scaffold serves as a versatile template for the design and synthesis of novel structural analogues and derivatives with potential applications in medicinal chemistry and peptidomimetics.
One area of interest is the development of phosphonic acid analogues. The synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid has been reported. This involves a multi-step sequence starting from a racemic γ-keto acid, which undergoes a dynamic kinetic resolution to establish the key stereocenters.
Another avenue of exploration is the synthesis of derivatives with modifications on the indole ring or at the carboxylic acid functionality. For example, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors. nih.gov These derivatives often feature various substituents on the indole core to optimize their biological activity. nih.gov
Furthermore, the octahydroindole framework is a key structural motif in various natural products, including Amaryllidaceae alkaloids. acs.org Synthetic strategies towards these complex molecules often involve the construction and functionalization of the octahydroindole core.
The incorporation of octahydroindole-2-carboxylic acid and its derivatives into peptides can induce conformational constraints and enhance lipophilicity, which are desirable properties for improving the bioavailability and metabolic stability of peptide-based drugs.
N-Substituted and C-Functionalized Derivatives
The development of methodologies for the selective functionalization of the octahydroindole-2-carboxylic acid scaffold is crucial for creating diverse molecular libraries for drug discovery. Research has focused on creating derivatives with substituents on the nitrogen atom (N-substitution) and the carbon backbone (C-functionalization), particularly at the α-carbon position.
A highly effective strategy for creating α-alkyl derivatives involves the use of a trichloromethyloxazolidinone intermediate. nih.gov This method allows for a completely diastereoselective α-alkylation. The process begins with the condensation reaction between an epimeric mixture of the parent amino acid and trichloroacetaldehyde. nih.gov This reaction selectively forms a bicyclic oxazolidinone with the (2R,3aS,7aS) stereoisomer, allowing for its efficient separation. nih.gov This intermediate, with its rigid "roof-shaped" structure, undergoes diastereoselective alkylation, providing a concise route to enantiomerically pure α-tetrasubstituted derivatives. nih.gov Subsequent acidic hydrolysis removes the oxazolidinone protecting group to yield the desired α-functionalized amino acid. nih.gov
N-substituted derivatives are also common, often as intermediates in larger synthetic pathways. The nitrogen atom is frequently protected with groups like tert-butyloxycarbonyl (Boc) or acetyl, which can be considered N-substituted derivatives themselves. google.comclockss.org These groups can be strategically removed or replaced to build more complex molecules. clockss.org
Strategies for Functionalization of Octahydroindole-2-carboxylic Acid
| Functionalization Type | Key Strategy | Intermediate | Key Reagents | Resulting Derivative | Reference |
|---|---|---|---|---|---|
| α-Alkylation (C-Functionalization) | Diastereoselective alkylation | Trichloromethyloxazolidinone | Trichloroacetaldehyde, LDA, Alkyl Halide | Enantiopure α-alkyl-Oic | nih.gov |
| N-Substitution | Amine Protection/Acylation | N-Acyl Indole | (Boc)₂O, Acetic Anhydride | N-Boc-Oic, N-Acetyl-Oic | google.comclockss.org |
Synthesis of Octahydroindole-2-phosphonic Acid Analogues
Replacing the carboxylic acid group of amino acids with a phosphonic acid moiety is a key strategy in developing peptidomimetics with improved biological properties. chemistryviews.orgacs.org The resulting phosphonic acid analogues of octahydroindole-2-carboxylic acid (OicP) have been synthesized through stereoselective methods.
One of the first stereoselective syntheses of cis-fused (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid was developed by utilizing N-acyliminium ion chemistry. chemistryviews.orgresearchgate.netlookchem.com The key steps in this process include:
A dynamic kinetic resolution of a racemic γ-keto acid with a chiral auxiliary ((R)- or (S)-phenylglycinol) to produce enantiomerically pure cis-fused bicyclic lactams, known as Meyers' bicyclic lactams. researchgate.net
The highly diastereoselective addition of a phosphorus nucleophile, such as trimethyl phosphite, to N-acyliminium ions generated from these lactams. researchgate.netlookchem.com This step installs the phosphonate (B1237965) group with high stereocontrol.
More recently, a novel method was developed for the diastereoselective synthesis of trans-fused OicP stereoisomers, specifically (2R,3aR,7aS)- and (2S,3aS,7aR)-octahydroindole-2-phosphonic acid. acs.org This pathway relies on a different set of key reactions:
A highly diastereoselective successive double allylation of an N-Boc diethyl phosphopyroglutamate derivative. acs.org
A ring-closing metathesis reaction using Grubbs' first-generation catalyst to form the bicyclic ring system. acs.org
Subsequent hydrogenation and a standard deprotection process using hydrogen bromide in acetic acid to yield the final phosphonic acid analogue. acs.org
Comparative Synthesis of OicP Analogues
| Strategy | Key Reactions | Stereochemical Outcome | Reference |
|---|---|---|---|
| N-Acyliminium Ion Chemistry | Dynamic kinetic resolution via Meyers' lactams; Diastereoselective addition of trimethyl phosphite. | cis-fused OicP analogues | chemistryviews.orgresearchgate.netlookchem.com |
| Ring-Closing Metathesis | Diastereoselective double allylation; Ring-closing metathesis with Grubbs' catalyst. | trans-fused OicP analogues | acs.org |
In Depth Structural and Conformational Analysis of 3as,7as Octahydro 1h Indole 2 Carboxylic Acid and Its Analogues
Stereochemical Elucidation and Isomeric Relationships
The intricate stereochemistry of octahydro-1H-indole-2-carboxylic acid arises from the presence of three chiral centers, leading to the possibility of four pairs of enantiomers (eight stereoisomers in total). longdom.org The precise control and characterization of these stereocenters are critical for the synthesis of pharmacologically active agents.
Characterization of Absolute and Relative Configurations of Chiral Centers
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid possesses three stereogenic centers at positions C2, C3a, and C7a. The specific stereoisomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a key precursor for the synthesis of the ACE inhibitor Perindopril. longdom.org This particular isomer is often referred to as L-Oic. nih.gov The absolute configuration of these chiral centers dictates the three-dimensional arrangement of the molecule, which is crucial for its biological activity.
The synthesis of enantiomerically pure stereoisomers often starts from a chiral precursor, such as (S)-indoline-2-carboxylic acid, which is then hydrogenated to yield the desired octahydroindole structure. nih.gov For instance, the hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum oxide catalyst yields (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov The relative configuration of the hydrogens at the bridgehead (C3a and C7a) is cis, resulting in a "roof" shaped structure for the fused ring system. nih.gov X-ray diffraction analysis has been used to corroborate the expected stereochemistry of derivatives of these compounds. nih.gov
The different stereoisomers of octahydro-1H-indole-2-carboxylic acid include:
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (an epimer of the 2S form) nih.gov
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (a key intermediate for Trandolapril) longdom.org
Diastereoisomeric and Enantiomeric Purity Assessment
Ensuring the stereochemical purity of this compound is a critical step in the synthesis of active pharmaceutical ingredients. Various analytical techniques are employed to separate and quantify the different diastereomers and enantiomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govlongdom.org
A pre-column derivatization chiral HPLC method has been developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov In this method, phenyl isothiocyanate (PITC) is used as a derivatization reagent, and the resulting derivatives are separated on a chiral column. nih.gov This allows for the effective separation and quantification of the desired stereoisomer from its impurities. nih.gov
Another approach involves the use of reverse-phase HPLC with a refractive index detector, which is suitable for these non-chromophoric compounds. longdom.org This method has been validated for the quantitative determination of all isomers of octahydro-1H-indole-2-carboxylic acid, demonstrating good linearity, accuracy, and precision. longdom.org The limit of detection and quantification for the isomers have been established to be as low as 0.006 mg/mL and 0.022-0.024 mg/mL, respectively. longdom.org Such methods are essential for quality control in the pharmaceutical industry to ensure the stereochemical integrity of the final drug product. longdom.org
Advanced Spectroscopic Investigations
Spectroscopic techniques are indispensable tools for the structural and conformational analysis of this compound and its analogues. NMR, IR, and mass spectrometry provide detailed insights into the molecular framework, functional groups, and connectivity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of octahydroindole-2-carboxylic acid stereoisomers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the relative stereochemistry.
For instance, the ¹H NMR spectrum of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in D₂O shows a complex multiplet pattern for the aliphatic protons, consistent with the rigid bicyclic structure. nih.gov The chemical shifts and coupling constants of the protons at the stereogenic centers are particularly informative for confirming the cis-fusion of the two rings and the orientation of the carboxylic acid group. nih.gov In contrast, the ¹H NMR spectrum of its epimer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride, displays distinct differences in the chemical shifts of the protons adjacent to the chiral centers, reflecting the change in stereochemistry at the C2 position. nih.gov
The ¹³C NMR spectra further support the structural assignments. The number of signals corresponds to the number of unique carbon atoms in the molecule, and their chemical shifts are indicative of their electronic environment. The carbonyl carbon of the carboxylic acid group typically resonates at the downfield end of the spectrum.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) nih.gov | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42 nih.gov |
| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H) nih.gov | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76 nih.gov |
Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can be used to study hydrogen bonding interactions. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.
The spectrum of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid shows a broad absorption band in the region of 3600–2200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. nih.gov The C=O stretching vibration of the carboxyl group appears as a strong absorption band around 1623 cm⁻¹. nih.gov
In the hydrochloride salt of the (2R,3aS,7aS) epimer, the IR spectrum shows a sharp peak at 3507 cm⁻¹ and a broad absorption between 3200–2300 cm⁻¹, corresponding to the N-H and O-H stretching vibrations, respectively. nih.gov The C=O stretching vibration is observed at a higher frequency of 1732 cm⁻¹, which is typical for the carbonyl group in a protonated amino acid. nih.gov An additional band at 1578 cm⁻¹ can be attributed to the N-H bending vibration. nih.gov These differences in the IR spectra can be used to distinguish between the different stereoisomers and their salt forms.
| Compound | O-H / N-H Stretch | C=O Stretch | Other Notable Bands |
|---|---|---|---|
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 3600–2200 (broad) nih.gov | 1623 nih.gov | - |
| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | 3507, 3200–2300 (broad) nih.gov | 1732 nih.gov | 1578 (N-H bend) nih.gov |
Mass Spectrometry for Molecular Identification and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the analyte.
For this compound, electrospray ionization (ESI) is a common ionization technique. The molecular formula of this compound is C₉H₁₅NO₂. bldpharm.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The calculated mass for [C₉H₁₆NO₂]⁺ is 170.1176, and experimental HRMS data for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid shows a found mass of 170.1174, confirming the elemental composition. nih.gov Similarly, for the (2R,3aS,7aS) epimer, the mass of the cation [M-Cl]⁺ was calculated as 170.1176 and found to be 170.1177. nih.gov
The fragmentation pattern of carboxylic acids in mass spectrometry often involves the loss of small neutral molecules such as H₂O, CO, and CO₂. libretexts.org The cleavage of bonds adjacent to the carbonyl group is also a common fragmentation pathway. libretexts.org While detailed fragmentation studies for this specific molecule are not extensively reported in the provided context, general principles of carboxylic acid fragmentation would apply. The stable bicyclic ring system would likely influence the fragmentation pathways, potentially leading to characteristic fragment ions that could be used for structural elucidation.
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | [M+H]⁺ | 170.1176 nih.gov | 170.1174 nih.gov |
| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | [M-Cl]⁺ | 170.1176 nih.gov | 170.1177 nih.gov |
X-ray Crystallographic Studies of this compound and its Oligomers
X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, offering a detailed view of molecular structure, conformation, and packing. While crystallographic data for this compound itself is not extensively detailed in available literature, studies on its stereoisomers and derivatives provide valuable insights into the expected solid-state behavior.
Molecular Packing and Intermolecular Interactions in Solid State (e.g., Hydrogen Bonding)
In the solid state, molecules of carboxylic acids typically engage in extensive hydrogen bonding, which dictates their packing arrangement. For amino acids like octahydroindole-2-carboxylic acid, both the carboxylic acid group and the secondary amine are potential hydrogen bond donors and acceptors. This leads to the formation of robust, three-dimensional supramolecular networks. nih.gov
Studies on co-crystals involving indole (B1671886) derivatives and other carboxylic acids show that hydrogen bonding is the dominant intermolecular force. nih.gov For instance, the carboxylic acid groups can form dimeric structures through R²₂(8) hydrogen-bonding associations. nih.gov Furthermore, the amine N-H group can act as a hydrogen bond donor to a carboxylate oxygen atom of an adjacent molecule. These interactions, supplemented by weaker C-H···O contacts and van der Waals forces, define the crystal lattice. The specific packing motif will influence the material's physical properties, such as solubility and melting point.
Conformation of the Bicyclic System in Crystalline Structures
The (3aS,7aS)-octahydro-1H-indole core consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring. The cis-fusion at the 3a and 7a positions imparts a specific V-shape to the bicyclic system. The cyclohexane ring can adopt a chair conformation, which is generally the most stable, while the five-membered pyrrolidine ring typically adopts an envelope or twist conformation to minimize steric strain.
Table 1: Crystallographic Data for a Derivative of a this compound Stereoisomer (Data sourced from a study on (2R,3aS,7aS)-octahydroindole-2-carboxylic acid derivative) nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.0709(4) |
| b (Å) | 10.0848(5) |
| c (Å) | 17.7838(8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g·cm⁻³) | 1.434 |
This data pertains to the trichloromethyloxazolidinone derivative of the (2R,3aS,7aS) stereoisomer, not the parent (3aS,7aS) acid. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating molecular properties that may be difficult to study experimentally. They provide a detailed picture of conformational preferences, electronic structure, and potential interactions with other molecules.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, the bicyclic core introduces significant rigidity, similar to proline. nih.gov However, the cyclohexane ring can still undergo conformational changes (e.g., chair-boat interconversion), and the carboxylic acid group can rotate.
Energy landscape mapping involves calculating the potential energy of the molecule as a function of its geometric parameters, such as torsion angles. mdpi.com This allows for the identification of low-energy minima, corresponding to stable conformers, and the energy barriers that separate them. Such studies can reveal the most likely shapes the molecule will adopt in different environments, which is crucial for understanding its biological activity and reactivity. Potential energy scans are often used to identify the most stable conformer, which is then used for further optimization and analysis. nih.gov
Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. nih.gov These methods can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters.
A comprehensive DFT study on the related compound, indole-2-carboxylic acid (ID2CA), using the B3LYP functional and 6-311++G(d,p) basis set, provides insight into the electronic structure of the core scaffold. researchgate.net Such calculations reveal bond lengths, bond angles, and the distribution of electron density. For example, the calculated bond lengths in the indole ring of ID2CA range from 1.37 Å to 1.46 Å. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface identifies regions that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netmdpi.com
Table 2: Selected Calculated Bond Lengths for Indole-2-Carboxylic Acid (Gas Phase) (Data from a DFT study on the aromatic analogue of the octahydro-indole scaffold) researchgate.net
| Bond | Bond Length (Å) |
| C=O | 1.2079 |
| C-O | 1.3674 |
| O-H | 0.9682 |
| N-H | 1.0072 |
| C-C (in indole ring) | 1.3769 - 1.4602 |
This data is for indole-2-carboxylic acid, the aromatic precursor, and serves as a reference for the types of calculations performed. researchgate.net
Molecular Docking Simulations to Predict Binding Modes and Interactions of Scaffold Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target. thesciencein.org
Derivatives of the indole-2-carboxylic acid scaffold have been extensively studied using molecular docking for various therapeutic targets. These studies highlight the versatility of the scaffold in forming key interactions within protein binding sites.
HIV-1 Integrase Inhibition : Docking studies showed that the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives can effectively chelate the two Mg²⁺ ions within the active site of HIV-1 integrase. nih.gov Further structural modifications, such as adding a long branch at the C3 position, can enhance interactions with nearby hydrophobic cavities, improving inhibitory effects. nih.govmdpi.com
Antibacterial Agents : The indole scaffold has been used to design potential antibacterial agents. Docking studies against the FabH protein revealed good binding free energies, suggesting that these compounds could be effective inhibitors. researchgate.net
Aromatase Inhibition : In studies of potential aromatase inhibitors, docking simulations of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid revealed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity of human placental aromatase. nih.gov
CDK2 Inhibition : Novel furo[2,3-b]indol-3a-ol derivatives, which contain a related indole core, were screened as potential inhibitors of Cyclin-dependent kinase 2 (CDK2). Docking simulations identified compounds with excellent binding energies, highlighting their potential as anticancer agents. nih.gov
These simulations consistently show that the carboxylic acid group is crucial for forming hydrogen bonds with polar residues in the active site, while the bicyclic indole or octahydro-indole ring system engages in favorable hydrophobic and van der Waals interactions.
Table 3: Summary of Molecular Docking Studies on Indole-2-Carboxylic Acid Scaffold Derivatives
| Therapeutic Target | Key Findings from Docking Simulations | References |
| HIV-1 Integrase | The carboxyl group chelates Mg²⁺ ions in the active site; the indole core interacts with hydrophobic pockets. | nih.govmdpi.com |
| FabH Protein (Antibacterial) | Derivatives show good binding free energy within the active site. | researchgate.net |
| Aromatase (Anticancer) | Ligand forms polar hydrogen bonds and hydrophobic interactions in the binding cavity. | nih.gov |
| CDK2 (Anticancer) | Furo-indole derivatives exhibit excellent binding energies, indicating strong potential for inhibition. | nih.gov |
Structure-Activity Relationship (SAR) Studies Enabled by Computational Methods
Computational chemistry has become an indispensable tool in modern drug discovery, providing profound insights into the molecular interactions that govern a drug's efficacy. For inhibitors of the Angiotensin-Converting Enzyme (ACE), particularly those built upon the this compound scaffold, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations have been pivotal. mdpi.comnih.gov These techniques allow for the detailed exploration of the structure-activity relationships, guiding the rational design and optimization of new, more potent, and selective analogues. nih.govnih.gov
The primary goal of these computational studies is to understand how modifications to the chemical structure of an inhibitor influence its binding affinity to the ACE active site. ACE possesses two catalytically active domains, the N-domain and C-domain, which have distinct substrate specificities. mdpi.comtbzmed.ac.ir Computational approaches are crucial for designing domain-selective inhibitors, which are sought after for potentially improved therapeutic profiles. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For ACE inhibitors, QSAR models are frequently developed to predict the inhibitory activity (often expressed as IC50 values) based on various molecular descriptors. tbzmed.ac.irresearchgate.net These descriptors quantify physicochemical properties such as hydrophobicity, electronic distribution, and steric attributes of the molecules.
Research has shown that for peptide-based and peptidomimetic ACE inhibitors, the properties of the C-terminal residue are of principal importance for inhibitory activity. researchgate.net QSAR models have consistently highlighted the significance of bulky and hydrophobic amino acids at this position for potent inhibition. researchgate.net An artificial neural network (ANN) based QSAR model built from 58 dipeptides confirmed that hydrophobicity, size, and shape are key determinants of ACE-inhibitory activity. researchgate.net
| Computational Method | Key Molecular Descriptors | Primary SAR Findings |
|---|---|---|
| Artificial Neural Network (ANN) | Hydrophilicity, 3D shape, size, and electrical parameters | The C-terminal residue properties are critical; high hydrophobicity at this position enhances ACE-inhibitory activity. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields, Hydrophobic fields | Identified specific regions around the inhibitor where bulky, hydrophobic, or electronegative groups increase or decrease activity, guiding targeted modifications. mdpi.com |
| Amino Acid Descriptors | SVWG (derived from steric, van der Waals, and electronic properties) | Applied to peptide QSAR, these descriptors effectively model the influence of individual amino acid properties on overall peptide activity. |
Molecular Docking and Dynamics Simulations
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.gov For analogues of this compound, such as the active ACE inhibitor perindoprilat, docking studies have elucidated the key interactions with the ACE active site. nih.gov
These studies consistently show that the carboxylate group of the inhibitor forms a crucial ionic interaction with the catalytic zinc ion (Zn2+) present in the enzyme's active site. nih.gov Further stabilization is achieved through a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues lining the active site pockets (S1, S1', and S2'). For instance, residues such as His387 are often implicated in forming hydrogen bonds with the inhibitor. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational flexibility over time. mdpi.comnih.gov MD studies on ACE-inhibitor complexes have helped to confirm the stability of the interactions predicted by docking and to understand how the binding of an inhibitor can induce conformational changes in the enzyme. nih.gov This provides a more complete picture of the binding mechanism.
| Inhibitor Moiety | Interacting ACE Component | Type of Interaction | Significance for Binding |
|---|---|---|---|
| Carboxylate (from carboxylic acid) | Zn(II) ion | Ionic Coordination | Essential for catalytic inhibition; anchors the inhibitor in the active site. nih.gov |
| Amide/Carbonyl Oxygen | His387, Tyr523 | Hydrogen Bond | Provides specificity and contributes significantly to binding affinity. nih.gov |
| Bicyclic Indole Ring | S1'/S2' Subpockets (hydrophobic residues) | Hydrophobic/Van der Waals | Occupies hydrophobic pockets, enhancing potency and selectivity. |
| N-terminal Ethyl Ester Group (in prodrugs) | S1 Subpocket (e.g., Ala354) | Hydrophobic Interaction | Contributes to binding affinity and influences pharmacokinetic properties. |
By combining the insights from QSAR, molecular docking, and MD simulations, researchers can build comprehensive SAR models. These models explain why certain structural modifications lead to increased potency while others are detrimental. For example, the size and stereochemistry of the bicyclic ring system of this compound are critical for optimal fitting into the hydrophobic pockets of the ACE active site. Computational studies allow for the systematic in silico evaluation of different ring sizes, substitutions, and stereoisomers to predict analogues with improved binding characteristics before undertaking synthetic efforts. nih.gov
Academic and Research Applications of 3as,7as Octahydro 1h Indole 2 Carboxylic Acid in Chemical Biology and Advanced Materials
Application as a Chiral Building Block in Complex Organic Synthesis
The well-defined stereochemistry and rigid bicyclic framework of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid, commonly abbreviated as Oic, make it a valuable chiral synthon for the construction of complex molecular architectures. Its structural properties are leveraged by chemists to enforce specific spatial arrangements in target molecules.
The inherent rigidity of the Oic scaffold is a direct result of its fused ring system, which locks the backbone into a more defined conformation than that of its parent amino acid, proline. This feature is instrumental in the synthesis of larger, conformationally restricted ring systems. By incorporating Oic, chemists can reduce the conformational flexibility of a target molecule, a crucial strategy in drug design for enhancing receptor selectivity and binding affinity. The bicyclic nature of Oic serves as an anchor point, pre-organizing the attached chemical moieties into a specific three-dimensional arrangement.
As a versatile intermediate, this compound serves as a foundational element for the synthesis of a wide array of chemical structures. Its utility is prominently demonstrated in its role as a key intermediate in the synthesis of Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor. fishersci.ca Furthermore, research has shown that Oic can be effectively functionalized at the α-carbon. Through the formation of an oxazolidinone intermediate, completely diastereoselective α-alkylation can be achieved, providing a concise route to enantiomerically pure α-tetrasubstituted derivatives of Oic. This methodology expands its application, allowing for the creation of diverse and complex quaternary amino acid structures for various research purposes. fishersci.ca
Integration into Peptidomimetic and Peptide Chemistry Scaffolds
In the realm of peptide science, the incorporation of non-proteinogenic amino acids like Oic is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. Oic's unique structural characteristics make it a particularly effective substitute for proline in designing novel peptidomimetics.
The introduction of conformational constraints into peptide sequences is a widely used technique to enhance receptor selectivity and affinity. By reducing the number of accessible conformations, the entropic penalty of binding is lowered, and the peptide can be locked into its bioactive shape. The rigid bicyclic structure of Oic serves this purpose effectively. When incorporated into a peptide sequence, Oic restricts the torsional angles of the backbone, leading to a more defined secondary structure. This pre-organization is critical for studying peptide-receptor interactions, as it helps to elucidate the specific conformation required for binding. The use of constrained amino acids can lead to analogues with greatly improved selectivity for one receptor subtype over another.
A significant advantage of Oic is its ability to confer properties superior to those of proline. While it introduces a comparable level of backbone rigidity, Oic possesses a significantly greater degree of lipophilicity due to its additional saturated carbocyclic ring. nih.gov This increased lipophilicity is a highly desirable trait in peptide drug design, as it can enhance the peptide's ability to cross biological membranes, thereby improving its absorption and bioavailability. nih.gov Studies focusing on oligomers of Oic have confirmed that hydrophobicity is markedly enhanced in longer sequences. nih.gov This contrasts sharply with oligoproline peptides, which are moderately hydrophilic. nih.gov This modulation of lipophilicity, while maintaining structural rigidity, makes Oic an invaluable tool for transforming hydrophilic peptides into candidates with more drug-like properties.
| Property | Proline | This compound (Oic) |
| Structure | Monocyclic | Bicyclic |
| Backbone Rigidity | High | High (Comparable to Proline) |
| Lipophilicity | Moderate | High |
| Amide Bond Isomerism | cis/trans equilibrium | Predominantly trans |
The Polyproline II (PII) helix is a unique, left-handed extended helical structure that does not rely on internal hydrogen bonding for stability. wikipedia.org It is a common secondary structure motif in many biologically important proteins involved in processes like signal transduction. Proline's unique structure predisposes it to form PII helices, which are characterized by all-trans amide bonds. wikipedia.org
Research on oligomers of this compound has demonstrated that it is an exceptional building block for creating stable PII structures. NMR and X-ray crystallography studies of Oic oligomers have revealed an all-trans amide bond structure, confirming the formation of a PII helix. The inherent stability of the trans-amide bond in Oic makes it an ideal proline analogue for constructing the hydrophobic sites of PII structures. acs.org This stability allows for the creation of PII helices that are compatible with nonpolar environments, a significant finding given that PII structures are typically found in polar, solvent-exposed regions of proteins. nih.gov The research demonstrates that Oic-based oligopeptides with three or more residues are particularly suited for hydrophobic environments. nih.gov
Design of Oligomers for Structural Biology Research
This compound, a conformationally constrained bicyclic analogue of proline, serves as a valuable building block in the design of novel oligomers for structural biology research. nih.gov Its incorporation into peptide chains, creating what are known as oligo-Oic peptides, imparts significant structural rigidity and increased lipophilicity. nih.gov This is primarily due to the fused cyclohexane (B81311) ring, which restricts the conformational freedom of the peptide backbone more so than proline itself. nih.gov
A key application in this area is the formation of stable, well-defined secondary structures. Research has demonstrated that oligomers composed of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid can adopt a stable polyproline-II (PPII) helix conformation. researchgate.net Unlike many peptides whose structures are sensitive to the solvent environment, these oligo-Oic helices maintain their fold even in nonpolar solvents like alkanes, a property attributed to the compound's inherent hydrophobicity. researchgate.net The stability and lipophilicity of these structures make them excellent models for studying peptide folding and for designing synthetic peptides that can operate within hydrophobic environments, such as cell membranes. researchgate.net
The unique properties of this amino acid have been leveraged to engineer peptide drugs with improved metabolic stability. nih.gov By replacing natural amino acids like proline with octahydroindole-2-carboxylic acid, researchers have successfully enhanced the resistance of bioactive peptides, such as bradykinin (B550075) B2 receptor antagonists, to enzymatic degradation. nih.gov Furthermore, its ability to stabilize specific secondary structures, like β-turns, provides a scaffold for designing non-peptidic mimics of biologically active molecules. nih.gov
Table 1: Comparison of Proline and (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) in Oligomers
| Property | L-Proline | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) | Reference |
|---|---|---|---|
| Structure | Monocyclic (pyrrolidine ring) | Bicyclic (pyrrolidine fused with cyclohexane) | nih.gov |
| Conformational Rigidity | Moderate | High | nih.gov |
| Lipophilicity | Lower | Higher | nih.govresearchgate.net |
| Secondary Structure | Can form PPII helices | Forms highly stable PPII helices | researchgate.net |
| Solvent Stability | Structure can be solvent-dependent | Maintains structure in nonpolar solvents | researchgate.net |
| Application | Natural component of proteins | Peptidomimetics, drug design, structural studies | nih.gov |
Utilization in the Development of Enzyme Inhibitor Scaffolds
While this compound is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like perindopril, its direct application as a scaffold for HIV-1 integrase inhibitors is not established in the reviewed literature. nih.gov Instead, research into HIV-1 integrase inhibition has been focused on the structurally related but electronically distinct aromatic compound, indole-2-carboxylic acid .
The development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) has successfully utilized the indole-2-carboxylic acid scaffold. nih.govnih.gov HIV-1 integrase is an essential viral enzyme for replication, making it a prime therapeutic target. nih.gov Through virtual screening and subsequent chemical synthesis, derivatives of indole-2-carboxylic acid have been identified as potent INSTIs. nih.govnih.gov
Optimization of this aromatic scaffold has led to derivatives with significantly enhanced inhibitory effects. For example, structural modifications on the indole (B1671886) core, such as the introduction of a long-chain substituent at the C3 position or a halogenated benzene (B151609) ring at the C6 position, have been shown to markedly increase activity against the integrase enzyme. nih.gov One optimized derivative, compound 20a, demonstrated an IC₅₀ value of 0.13 μM, highlighting the potential of the indole-2-carboxylic acid core in developing potent integrase inhibitors. nih.govnih.gov
The mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors is well-characterized and centers on the chelation of essential metal ions within the enzyme's active site. nih.govrsc.org The integrase enzyme requires two magnesium ions (Mg²⁺) for its catalytic activity. rsc.org Binding conformation analysis shows that the indole core and the C2 carboxyl group of the inhibitor scaffold effectively chelate these two Mg²⁺ ions. nih.govnih.gov This interaction incapacitates the enzyme, preventing the strand transfer step of viral DNA integration into the host genome. rsc.org
In addition to metal chelation, hydrophobic interactions play a crucial role in the potency of these inhibitors. The introduction of bulky, hydrophobic groups, such as a p-trifluorophenyl or o-fluorophenyl long-chain at the C3 position, improves the interaction with a hydrophobic cavity near the integrase active site. nih.gov Furthermore, adding halogenated phenyl groups can create beneficial π-π stacking interactions with viral DNA bases, such as dC20, further anchoring the inhibitor to the target site and enhancing its inhibitory effect. rsc.org
Table 2: IC₅₀ Values of Selected Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Modification on Indole Core | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent Compound 3 | Base Scaffold | >10 | nih.gov |
| Derivative 15 | C3: p-trifluorophenyl long-chain | 1.30 | nih.gov |
| Derivative 18 | C3: o-fluorophenyl long-chain | 1.05 | nih.gov |
| Derivative 20a | Optimized C3 long branch | 0.13 | nih.govnih.gov |
Emerging Applications in Materials Chemistry and Polymer Science
The application of this compound in materials science is a nascent field with limited published research. However, the unique structural and chemical properties of this bicyclic amino acid suggest potential for its use in advanced materials.
While specific examples are not extensively documented, it has been suggested that D-Octahydroindole-2-carboxylic acid shows promise in materials science for enhancing polymers. peptide.com The rigid bicyclic structure could be incorporated into polymer backbones or as a pendant group to introduce conformational constraint, potentially leading to materials with enhanced thermal stability, specific mechanical properties, or controlled morphology. Its chiral nature could also be exploited for the synthesis of chiral polymers with applications in separation science or catalysis.
Similarly, the potential use of this compound in functional coatings and surface modifications is an area of emerging interest. peptide.com The carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces through techniques like amidation or esterification. Such modifications could be used to alter the surface properties of materials, for instance, by increasing hydrophobicity or introducing specific binding sites for biomolecules.
Research in Agrochemistry for Chemical Formulation Design
This compound and its parent structures, indole carboxylic acids, are recognized for their applications in the field of agrochemistry. The core indole structure is a key component in molecules that regulate plant growth and defense, making its derivatives valuable for designing advanced agrochemical formulations. Research has indicated that octahydro-1H-indole-2-carboxylic acid is utilized in the formulation of agrochemical products, contributing to the development of more effective and safer pesticides and herbicides. chemimpex.com
The broader family of indole derivatives is widely used in agriculture. nih.gov For instance, compounds like indolylacetic acid (IAA) and indolebutyric acid (IBA) are well-known phytohormones that act as plant growth regulators. nih.govfrontiersin.org They play a crucial role in stimulating root formation, flower development, and fruit growth, while also helping plants manage environmental stress. nih.gov This inherent biological activity makes the indole scaffold a prime target for research into new agrochemicals.
Modern agrochemical design focuses on creating compounds with high efficacy and specific modes of action. In this context, indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists for the auxin receptor protein TIR1, leading to the development of novel herbicides. nih.govnih.gov The research in this area expands the chemical space for creating new auxin-mimicking herbicides that can help manage weed competition in crops. nih.govnih.gov Furthermore, the indole framework is present in various natural and synthetic compounds with fungicidal properties, which are essential for protecting plants from pathogenic microbes. researchgate.net The versatility of the indole ring allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their biological and chemical properties for specific formulation requirements in agriculture. nih.govresearchgate.net
Studies on Analogues with Diverse Biological Activities (focused on chemical synthesis and design principles)
Indole-2-carboxylic acid serves as a foundational scaffold for the synthesis of novel derivatives with significant antioxidant properties. Research into these analogues focuses on modifying the core structure to enhance its ability to scavenge free radicals and chelate pro-oxidant metal ions. The design principles are often guided by structure-activity relationship (SAR) studies, which correlate specific chemical modifications with changes in antioxidant efficacy.
The synthesis of these derivatives typically involves two primary strategies targeting different parts of the indole-2-carboxylic acid molecule. eurjchem.com One approach involves the modification at the nitrogen atom of the indole ring, while the second focuses on converting the carboxylic acid group into amides or esters.
One synthetic route involves the creation of N-substituted derivatives. eurjchem.com This process can begin with the acylation of indole-2-carboxylic acid, followed by an aldol (B89426) condensation reaction to yield a series of N-substituted analogues. eurjchem.com A second major synthetic pathway transforms the carboxylic acid into an acid chloride. This highly reactive intermediate is then coupled with various substituted anilines or other amines to produce a diverse library of indole-2-carboxamides. eurjchem.comfabad.org.tr The structures of these newly synthesized compounds are typically confirmed using spectral data from IR, ¹H NMR, and mass spectrometry. eurjchem.com
Characterization of the antioxidant activity of these derivatives reveals important design principles. For instance, in a study of two series of novel indole-2-carboxylic acid derivatives, specific compounds were identified as having potent antioxidant activity. eurjchem.comconsensus.app Among an N-substituted series, compound 3g showed high activity, while in a series of indole-2-carboxamides, compounds 5b and 5c were particularly effective. eurjchem.comconsensus.app Similarly, another study found that N-benzyl (5 ) and N-(4-methoxybenzyl)-1H-indole-2-carboxamide (6 ) derivatives demonstrated notable scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and possessed excellent reducing power. fabad.org.trresearchgate.net Furthermore, all tested ester and amide derivatives in that study exhibited more potent Fe²⁺ chelating activity than the standard chelating agent, EDTA. fabad.org.trresearchgate.net
These findings suggest that the introduction of specific amide functionalities, particularly those with substituted aromatic rings, can significantly enhance the antioxidant capacity of the indole-2-carboxylic acid scaffold. The electron-donating or withdrawing nature of the substituents on the aniline (B41778) or benzyl (B1604629) ring appears to play a crucial role in modulating this activity.
Table 1: Synthetic Indole-2-Carboxylic Acid Derivatives and Their Antioxidant Activity
| Compound Series | Synthesis Method | Key Findings | Potent Compounds |
|---|---|---|---|
| N-Substituted Derivatives | Acylation of indole-2-carboxylic acid followed by aldol condensation. | Showed varying levels of antioxidant activity. | 3g |
| Indole-2-Carboxamides | Conversion of the acid to its acid chloride, followed by coupling with substituted anilines. | Exhibited significant antioxidant potential. | 5b , 5c |
| Ester and Amide Derivatives | Conversion of the carboxylic acid group to various esters and amides. | Demonstrated strong reducing power and metal chelating activity. | N-benzyl-1H-indole-2-carboxamide (5 ), N-(4-methoxybenzyl)-1H-indole-2-carboxamide (6 ) |
Advanced Analytical and Characterization Methodologies for 3as,7as Octahydro 1h Indole 2 Carboxylic Acid Research
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Octahydro-1H-indole-2-carboxylic acid and its related isomers. researchgate.netlongdom.org Reverse-phase HPLC methods have been successfully developed and validated for the separation and quantification of the diastereomers. researchgate.netlongdom.org
The separation of the various stereoisomers of Octahydro-1H-indole-2-carboxylic acid is a significant analytical task. Both achiral and chiral HPLC methods have been developed to address this.
Achiral Methods: Reverse-phase HPLC (RP-HPLC) on an achiral stationary phase, such as a C18 column, can effectively separate the diastereomers of Octahydro-1H-indole-2-carboxylic acid. ptfarm.pl This direct method allows for the identification and quantification of different diastereoisomers present in a sample. ptfarm.pl For instance, under specific RP-HPLC conditions, the racemic (2R,3aS,7aR)-acid can be separated from the racemic (2R,3aR,7aR)—acid, with distinct retention times allowing for purity checks and monitoring of enrichment processes. ptfarm.pl
Chiral Methods: To separate enantiomers, chiral chromatography or pre-column derivatization with a chiral reagent is necessary. A pre-column derivatization technique using phenyl isothiocyanate (PITC) has been developed to simultaneously determine diastereoisomeric and enantiomeric impurities. nih.gov The resulting PITC derivatives of the Octahydro-1H-indole-2-carboxylic acid stereoisomers can be separated on a chiral column, such as an Ultron ES-OVM. nih.gov Another indirect HPLC method involves the preparation of (N-quinol-6-yl)-carbamoil-derivatives, which facilitates the separation of diastereomers and is convenient for determining the diastereomeric ratio. ptfarm.pl
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a non-chromophoric compound, meaning it lacks a chromophore that absorbs ultraviolet (UV) light, rendering standard UV-Vis detectors ineffective. researchgate.netlongdom.org Consequently, a universal detector that does not rely on the optical properties of the analyte is required. researchgate.net
The Refractive Index Detector (RID) is a common and effective choice for this application. researchgate.netlongdom.orglongdom.org RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. researchgate.net It has been successfully used for the quantification of all isomers of Octahydro-1H-indole-2-carboxylic acid. researchgate.netlongdom.org While RID is a robust technique, it has limitations, such as sensitivity to temperature and pressure fluctuations, requiring the system to be stabilized for hours before analysis. longdom.org Other universal detection techniques that could be applied for non-chromophoric compounds include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD). researchgate.netlongdom.orgnih.gov Furthermore, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can provide both separation and molecular identification, offering high sensitivity and specificity. longdom.orgijpsjournal.com
A validated stability-indicating reverse-phase HPLC method using a Refractive Index Detector has proven to be rapid, simple, and reliable for determining the purity and quantifying the isomers of Octahydro-1H-indole-2-carboxylic acid. researchgate.netlongdom.org This method can be used to assess the purity of the raw material and to quantify the percentage of other isomers present. longdom.org The content of diastereoisomers can be determined directly on a C-18 column or indirectly through derivatization. ptfarm.pl
Below is a table summarizing typical chromatographic conditions for the separation of these isomers.
| Parameter | Condition | Source |
| Column | Inertsil ODS-4 (250 mm, 4.6 mm-ID; 5 µm) | longdom.org |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer (pH 3.0) | researchgate.netlongdom.org |
| Flow Rate | 1.5 mL/min | longdom.org |
| Column Temperature | 35°C | researchgate.netlongdom.org |
| Detector | Refractive Index Detector (RID) | researchgate.netlongdom.org |
| Injection Volume | 10 µL | longdom.org |
This methodology allows for the clear separation of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid from its other three diastereomers. longdom.org A typical chromatogram shows the main compound well-resolved from the isomeric impurities, enabling accurate quantification for quality control purposes. ptfarm.pl
Other Chromatographic and Electrophoretic Techniques for Compound Characterization
While HPLC is the predominant technique, other separation methods can be employed for the characterization of this compound and related substances.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness. A stability-indicating HPTLC method has been reported for the analysis of trandolapril, a drug synthesized from an Octahydro-1H-indole-2-carboxylic acid intermediate, suggesting its potential applicability for the intermediate itself. longdom.org
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While direct analysis of the carboxylic acid by GC is challenging due to its low volatility, derivatization to form more volatile esters could enable its analysis by this method. tezu.ernet.in
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. biopharmaspec.com Techniques like Capillary Zone Electrophoresis (CZE) could be applied to separate the isomers of the acidic compound based on differences in their charge-to-size ratio. nih.gov
These techniques can serve as complementary tools to HPLC for comprehensive characterization, impurity profiling, and quality control. nih.gov
Spectroscopic Techniques for Quality Control and Research Applications
Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound. As cross-referenced from Section 3.2, detailed methods of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are vital.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound and its stereoisomers. Specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the elemental composition and confirm the molecular weight of the compound. nih.gov When coupled with a chromatographic technique (e.g., LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities. longdom.org
These spectroscopic methods, often used in conjunction with chromatography, provide unambiguous identification and ensure the quality and consistency of the compound in research and development.
Validation of Analytical Methods for Research and Development Purposes
The validation of analytical methods is a crucial step to ensure they are reliable, accurate, and reproducible for their intended purpose. researchgate.net For this compound, the developed HPLC-RID method has been validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net The validation process assesses several key parameters:
Accuracy: The closeness of the test results to the true value. For the isomers of Octahydro-1H-indole-2-carboxylic acid, recoveries were found to be between 93.9% and 107.9%. researchgate.netlongdom.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pensoft.net The HPLC method showed excellent linearity, with a correlation coefficient (r²) greater than 0.999 for the analyte and its three isomers. researchgate.netlongdom.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For the isomers, the LOD was approximately 0.006 mg/mL, and the LOQ was between 0.022 mg/mL and 0.024 mg/mL. researchgate.netlongdom.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or other isomers. pensoft.net
The successful validation of these parameters ensures that the analytical method is suitable for routine quality control, providing a cost-effective tool for the analysis of Octahydro-1H-indole-2-carboxylic acid. researchgate.netlongdom.org
Q & A
Q. What synthetic methodologies are commonly employed for (3aS,7aS)-octahydro-1H-indole-2-carboxylic acid?
The compound is synthesized via multi-step organic reactions, often involving coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) in non-polar solvents (e.g., toluene). A key intermediate, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester, is prepared by reacting stereospecific precursors under controlled temperatures (5–40°C). Acid hydrolysis or catalytic hydrogenation is then used to deprotect the ester group . Alternative routes involve condensation with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid under reflux .
Q. How do stereochemical configurations impact the compound’s reactivity and applications?
The compound has three defined stereocenters (2S, 3aS, 7aS), which are critical for its biological activity. The stereochemistry influences hydrogen bonding capacity (via NH and COOH groups) and molecular interactions in enzyme binding, as seen in ACE inhibitors like perindopril. Computational tools (e.g., InChIKey: PONAUWFRJYNGAC-HNPMAXIBSA-N) confirm the spatial arrangement, which is essential for optimizing synthetic yields and pharmacological efficacy .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98% by GC). Chiral chromatography or polarimetry (specific rotation: -46° to -50° in methanol) validates stereochemical homogeneity. Mass spectrometry (exact mass: 205.0869564 g/mol) and nuclear magnetic resonance (NMR) resolve structural ambiguities, particularly for distinguishing between stereoisomers .
Q. What storage conditions ensure long-term stability?
The free acid form should be stored in a cool, dark place (<15°C) under anhydrous conditions to prevent degradation. Hydrochloride salts are more stable, with recommended storage at -20°C (powder) or -80°C (in solvent). Moisture-sensitive handling is critical, as hygroscopicity can alter solubility profiles .
Advanced Research Questions
Q. How can enantiomeric impurities in racemic mixtures be resolved?
Chiral resolution of racemic trans-octahydro-1H-indole-2-carboxylic acid is achieved via diastereomeric salt formation using optically pure counterions (e.g., tert-butylamine). Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer. These methods are critical for pharmaceutical applications requiring >99% enantiomeric excess .
Q. What strategies optimize synthetic yields in large-scale production?
Yield optimization involves:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency of intermediates.
- Solvent Selection : Toluene or DMF improves solubility of hydrophobic intermediates.
- Temperature Control : Reflux in acetic acid (100–120°C) accelerates condensation reactions without side-product formation .
Q. How is the compound formulated for in vivo pharmacokinetic studies?
For animal studies, prepare a 2 mg/mL working solution using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O. Dose conversion across species follows body surface area normalization (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans). Stability testing at -80°C confirms solution integrity for ≤1 year .
Q. What role does the compound play in ACE inhibitor design?
As a core scaffold in perindopril, the compound’s bicyclic structure enhances binding to angiotensin-converting enzyme (ACE) active sites. Structure-activity relationship (SAR) studies show that substitutions at the carboxylic acid group modulate potency, while stereochemical alignment with the enzyme’s zinc-binding domain is critical for inhibition .
Q. How are process-related impurities identified and quantified?
Impurity profiling uses LC-MS/MS to detect byproducts like dehydroindole derivatives or ester hydrolysis residues. Limits are set per ICH guidelines (e.g., ≤0.15% for genotoxic impurities). Forced degradation studies (acid/base hydrolysis, oxidation) validate analytical method robustness .
Q. What computational models predict the compound’s pharmacokinetic behavior?
Molecular dynamics simulations assess membrane permeability (LogP: ~1.2) and plasma protein binding. QSAR models correlate topological polar surface area (49.3 Ų) with bioavailability, guiding derivative design for improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
